molecular formula C8H17NO2 B13649357 2-(Dimethylamino)-3,3-dimethylbutanoic acid

2-(Dimethylamino)-3,3-dimethylbutanoic acid

Cat. No.: B13649357
M. Wt: 159.23 g/mol
InChI Key: IXSYUULNYWPWNY-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-3,3-dimethylbutanoic acid is an organic compound with a unique structure that includes a dimethylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-3,3-dimethylbutanoic acid typically involves the reaction of 3,3-dimethylbutanoic acid with dimethylamine. This reaction can be carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction is typically catalyzed by an acid or base to facilitate the formation of the dimethylamino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors. These methods allow for the efficient and consistent production of the compound, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-(Dimethylamino)-3,3-dimethylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 2-(Dimethylamino)-3,3-dimethylbutanoic acid exerts its effects involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethanol: Shares the dimethylamino group but has different reactivity due to the presence of an alcohol group.

    3-Dimethylaminopropionic acid: Similar structure but with a different carbon chain length, affecting its chemical properties.

    N,N-Dimethylglycine: Contains a dimethylamino group and a carboxylic acid group but differs in its overall structure.

Uniqueness

2-(Dimethylamino)-3,3-dimethylbutanoic acid is unique due to its specific combination of functional groups and carbon chain structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2-(dimethylamino)-3,3-dimethylbutanoic acid

InChI

InChI=1S/C8H17NO2/c1-8(2,3)6(7(10)11)9(4)5/h6H,1-5H3,(H,10,11)

InChI Key

IXSYUULNYWPWNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)O)N(C)C

Origin of Product

United States

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